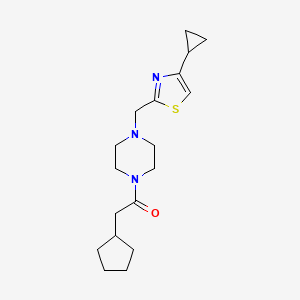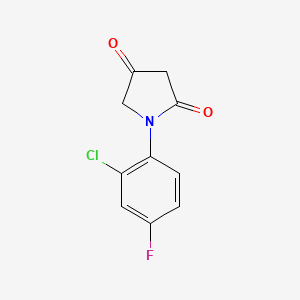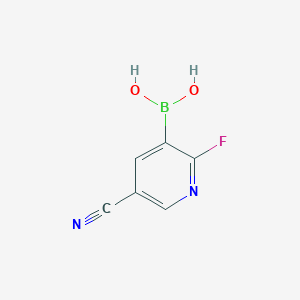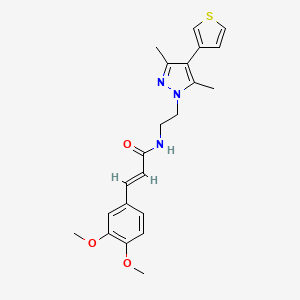![molecular formula C17H11ClN6O B2867603 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide CAS No. 891114-30-0](/img/structure/B2867603.png)
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide is a complex organic compound belonging to the class of phenylpyridazines[_{{{CITATION{{{1{N-Methyl-N-3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl ...{{{CITATION{{{2{Design, synthesis, biological evaluation, and docking studies of novel ...](https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra04036h)[{{{CITATION{{{_3{N-substituted -N-(3-(1,2,4-triazolo-(4,3-b)pyridazin-6-yl)phenyl ...](https://patents.justia.com/patent/4892873).
作用機序
Target of Action
The primary target of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide is the Cell division protein ZipA . This protein plays a crucial role in bacterial cell division .
Mode of Action
It is believed to interact with its target, the cell division protein zipa, and potentially inhibit its function . This interaction could lead to disruption of bacterial cell division, thereby inhibiting the growth and proliferation of bacteria .
Biochemical Pathways
The compound’s interaction with the Cell division protein ZipA affects the bacterial cell division pathway . The downstream effects of this interaction could include disruption of cell division and growth, leading to the death of the bacteria .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its inhibition of bacterial cell division . By disrupting this process, the compound may prevent the growth and proliferation of bacteria, potentially leading to their death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors that could potentially influence the compound’s action include pH, temperature, and the presence of other substances in the environment .
生化学分析
Biochemical Properties
Triazolopyridazines, the class of compounds it belongs to, are known to interact with a variety of enzymes and receptors . These interactions can influence biochemical reactions in significant ways.
Cellular Effects
Related compounds have shown to exhibit cytotoxic activities against various cancer cell lines .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazines and α-haloketones
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide has shown potential as a biological probe. It can be used to study enzyme inhibition and protein interactions.
Medicine: This compound has been investigated for its antitumor properties. It acts as a dual inhibitor of c-Met and Pim-1, which are involved in cancer progression.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting various diseases. Its versatility and reactivity make it a valuable asset in drug discovery and development.
類似化合物との比較
N-Methyl-N-[3-(6-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl]acetamide[_{{{CITATION{{{_1{N-Methyl-N-3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl ...
N-Substituted-N-(3-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl)alkanamides, carbamates, and ureas
Uniqueness: N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide stands out due to its dual inhibitory activity against c-Met and Pim-1. This dual inhibition is not commonly found in other similar compounds, making it a unique and valuable molecule in cancer research.
特性
IUPAC Name |
6-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN6O/c18-15-6-4-12(9-19-15)17(25)21-13-3-1-2-11(8-13)14-5-7-16-22-20-10-24(16)23-14/h1-10H,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCJOZFKVWNVQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN=C(C=C2)Cl)C3=NN4C=NN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{5-[(4-fluoro-3-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2867520.png)

![2,4-Difluoro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2867526.png)


![ethyl N-methyl-N-(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carbonyl)glycinate](/img/structure/B2867533.png)


![N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide](/img/structure/B2867537.png)
![1-[(3-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea](/img/structure/B2867539.png)
![N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]acetamide](/img/structure/B2867540.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2867541.png)
![N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2867542.png)

